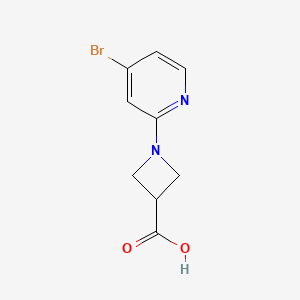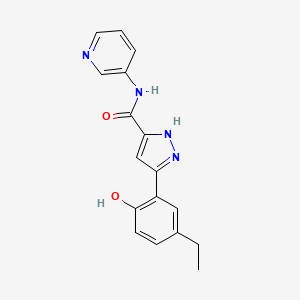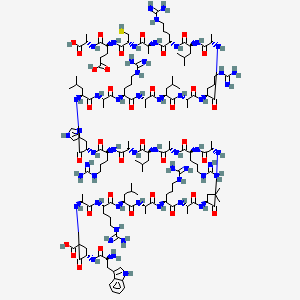
1-(4-Bromopyridin-2-yl)azetidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromopyridin-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound that features a bromopyridine moiety attached to an azetidine ring with a carboxylic acid functional group
Méthodes De Préparation
The synthesis of 1-(4-Bromopyridin-2-yl)azetidine-3-carboxylic acid typically involves several steps:
Amination: The starting material, alkyl 2-(bromomethyl)acrylates, undergoes amination to introduce the nitrogen atom.
Bromination: The intermediate product is then brominated to introduce the bromine atom at the desired position.
Cyclization: The brominated intermediate undergoes base-induced cyclization to form the azetidine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
1-(4-Bromopyridin-2-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as carbon, sulfur, oxygen, and nitrogen nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization and Isomerization: The azetidine ring can undergo cyclization and isomerization reactions to form different structural isomers.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Bromopyridin-2-yl)azetidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds and potential drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically relevant molecules.
Mécanisme D'action
The mechanism of action of 1-(4-Bromopyridin-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, while the azetidine ring provides conformational constraints that enhance binding affinity and specificity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(4-Bromopyridin-2-yl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid: This compound has a similar structure but with the bromine atom at a different position.
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety but differ in the overall structure and functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the azetidine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9BrN2O2 |
|---|---|
Poids moléculaire |
257.08 g/mol |
Nom IUPAC |
1-(4-bromopyridin-2-yl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C9H9BrN2O2/c10-7-1-2-11-8(3-7)12-4-6(5-12)9(13)14/h1-3,6H,4-5H2,(H,13,14) |
Clé InChI |
YVIPZZKBDIBFOA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C2=NC=CC(=C2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Bromophenyl)methylene]-2-(4-chlorophenyl)-5(4H)-oxazolone](/img/structure/B14079596.png)



![[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde](/img/structure/B14079617.png)
![N-(23-Mercapto-3,6,9,12,15,18,21-heptaoxatricosyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14079635.png)
![Ethyl 2-(4-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14079636.png)
![methyl (2R)-2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-hydroxyacetate](/img/structure/B14079639.png)


![1-(3-Ethoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079648.png)



